
4-(4-Methoxyphenyl)but-3-yn-2-ol
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Overview
Description
4-(4-Methoxyphenyl)but-3-yn-2-ol (CAS: 111887-18-4) is an organic compound with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol. Its structure features a propargyl alcohol backbone substituted with a 4-methoxyphenyl group at the terminal alkyne position. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of bioactive molecules and functional materials.
The compound has been utilized in diverse synthetic pathways, such as:
- Amine synthesis: Reacted with methylamine to form 4-(4-methoxyphenyl)-N-methylbut-3-yn-2-amine, a precursor for anticancer agents .
- Ketone formation: Oxidized to 4-(4-methoxyphenyl)butan-2-one, a key intermediate in flow chemistry applications .
- Triazole derivatives: Used in selenium-mediated one-pot syntheses of organoselanyl-triazoles .
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
Sonogashira Coupling: Foundation of Alkyne Synthesis
The Sonogashira reaction remains the most widely employed method for synthesizing 4-(4-methoxyphenyl)but-3-yn-2-ol. This coupling involves the reaction of 4-iodoanisole or 4-bromoanisole with 3-butyn-2-ol in the presence of palladium and copper catalysts. The general mechanism proceeds through oxidative addition of the aryl halide to palladium, transmetallation with the copper-acetylide intermediate, and reductive elimination to form the carbon-carbon bond.
Catalytic Systems and Ligands
Optimal catalytic performance is achieved using palladium(II) acetate (0.5–1 mol%) with triphenylphosphine (2–4 mol%) and copper(I) iodide (0.5–1 mol%). The copper co-catalyst facilitates deprotonation of the terminal alkyne, generating the reactive acetylide species. Triphenylphosphine acts as a stabilizing ligand, preventing palladium aggregation and enhancing catalytic turnover. Alternative ligands, such as bis(diphenylphosphino)ferrocene (dppf), have shown promise in reducing side reactions but remain less cost-effective for large-scale applications.
Solvent and Base Selection
Diethylamine serves a dual role as both solvent and base in many protocols, enabling efficient deprotonation of 3-butyn-2-ol while solubilizing the palladium complex. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are occasionally substituted but often result in lower yields due to competitive coordination with palladium. Potassium carbonate or sodium hydroxide may be added as auxiliary bases in non-amine solvents to maintain reaction alkalinity.
Substrate Scope and Limitations
The choice of aryl halide significantly impacts reaction efficiency. While 4-iodoanisole reacts rapidly at 50–60°C, 4-bromoanisole requires higher temperatures (80–100°C) and extended reaction times (24–48 hours). Chloroarenes are generally unreactive under standard conditions, necessitating specialized catalysts like palladacycles or N-heterocyclic carbenes.
Propargyl Alcohol Variants
Primary propargyl alcohols, such as 3-butyn-2-ol, exhibit higher reactivity compared to tertiary analogs like 2-methylbut-3-yn-2-ol. However, the latter’s steric bulk reduces undesired homocoupling byproducts, making it preferable in sensitive syntheses. For this compound, the use of 3-butyn-2-ol is mandatory to preserve the secondary alcohol functionality.
Alternative Synthetic Routes
Oxidative Coupling Strategies
Copper-mediated oxidative coupling of aryl boronic acids with propargyl alcohols represents an emerging alternative. For example, 4-methoxyphenylboronic acid reacts with 3-butyn-2-ol in the presence of Cu(OAc)₂ and pyridine, yielding the desired product at 60–70°C. While this method avoids precious metals, yields remain suboptimal (45–55%) due to competing protodeboronation.
Industrial-Scale Production and Process Optimization
Continuous Flow Reactor Systems
Transitioning from batch to continuous flow processes enhances heat and mass transfer, critical for exothermic Sonogashira reactions. Microreactors with immobilized palladium catalysts achieve 85–90% conversion in residence times under 30 minutes, compared to 12–24 hours in batch. Solvent consumption is reduced by 40% through in-line recycling, aligning with green chemistry principles.
Catalyst Recycling and Waste Mitigation
Heterogeneous catalysts, such as palladium supported on activated carbon or magnetic nanoparticles, enable simple recovery via filtration or magnetic separation. Leaching remains a concern, with palladium losses below 2% per cycle reported in optimized systems.
Solvent-Free and Aqueous Media
Recent advances demonstrate the feasibility of solvent-free Sonogashira couplings using ball milling. Mechanochemical activation reduces reaction times to 2–4 hours while eliminating volatile organic solvents. Aqueous systems stabilized by surfactants (e.g., SDS) also show promise, though yields are marginally lower (70–75%).
Reaction Optimization and Yield Enhancement
Temperature and Atmosphere Control
Maintaining an inert atmosphere (argon or nitrogen) is crucial to prevent oxidative degradation of the palladium catalyst and propargyl alcohol. Reactions conducted under air exhibit 20–30% lower yields due to palladium oxide formation and alkyne polymerization. Optimal temperatures range from 60–80°C, balancing reaction rate and byproduct formation.
Purification Techniques
Crude products are typically purified via silica gel chromatography using ethyl acetate/hexane gradients. For industrial batches, distillation under reduced pressure (0.1–1 mmHg) at 90–110°C isolates the compound in >95% purity. Recrystallization from ethanol/water mixtures (1:3 v/v) provides analytically pure material suitable for pharmaceutical applications.
Mechanistic Insights and Side Reactions
Homocoupling and Glaser Byproducts
Copper-acetylide intermediates may undergo oxidative homocoupling, forming symmetrical diynes (Glaser coupling). This side reaction is suppressed by maintaining sub-stoichiometric copper (CuI:Pd ≤ 1:1) and excluding molecular oxygen.
Protodehalogenation
Competitive protodehalogenation of 4-iodoanisole to anisole occurs in the presence of excess base or protic solvents. Using anhydrous diethylamine and molecular sieves minimizes this pathway, improving aryl halide utilization.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methoxyphenyl)but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed:
Oxidation: Formation of 4-(4-methoxyphenyl)but-3-yn-2-one.
Reduction: Formation of 4-(4-methoxyphenyl)but-3-ene-2-ol or 4-(4-methoxyphenyl)butane-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Methoxyphenyl)but-3-yn-2-ol is a compound with applications in various scientific fields, including chemical synthesis, biological studies, and medicinal chemistry. It is used as an intermediate in synthesizing complex organic molecules and has demonstrated biological activities, including anticancer properties.
Chemical Applications
Synthesis Intermediate
this compound is valuable as an intermediate in organic synthesis because its structure allows it to participate in various chemical reactions to form complex organic molecules.
Reagent in Organic Synthesis
The compound is used as a reagent in organic reactions because of its functional alkyne and hydroxyl groups. These groups enhance its reactivity, making it a valuable tool in synthetic chemistry.
Biological Applications
Biological Activity
The compound influences cellular processes by interacting with enzymes involved in metabolic pathways, affecting their activity and function. It can also modulate gene expression and alter metabolic flux within cells, showing its potential role in biochemical signaling pathways.
Antioxidant and Anticancer Properties
Studies have explored the antioxidant and anticancer activities of derivatives of this compound. Derivatives synthesized from this compound have demonstrated antioxidant activity exceeding that of ascorbic acid in DPPH radical scavenging assays. These derivatives also exhibited cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, suggesting potential therapeutic applications in cancer treatment.
Medicinal Applications
Drug Development Potential
The compound's biological properties make it a candidate for drug development. Its ability to modulate cellular processes suggests it could be explored for therapeutic applications in treating various diseases, including cancer and oxidative stress-related conditions. One study synthesized fully substituted thiazolidines by mixing 4-(4-methoxyphenyl)-N-methylbut-3-yn-2-amine with different aryl isothiocyanates in the presence of silica gel . Many of these compounds exhibited significant antiproliferative activity. For example, (Z)-N-(4-chlorophenyl)-5-((Z)-4-methoxybenzylidene)-3,4-dimethylthiazolidin-2-imine is the most potent compound among the thiazolidines tested, exhibiting higher than 15-fold anti-proliferative activity compared to a positive control .
Industrial Applications
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)but-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The methoxy group and the alkyne moiety play crucial roles in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
2-Methyl-4-phenylbut-3-yn-2-ol (CAS: 1719-19-3)
- Molecular formula : C₁₁H₁₂O
- Key differences : Replaces the 4-methoxyphenyl group with a phenyl group.
- Impact : The absence of the methoxy group reduces electron-donating effects, altering reactivity in electrophilic substitutions. For example, phenyl-substituted analogues show lower yields in triazole syntheses compared to methoxy-substituted counterparts (55% vs. 75%) .
- Applications : Primarily used in enantioselective Michael additions and natural product synthesis .
1-(4-Methoxyphenyl)but-3-en-1-ol (CAS: 24165-60-4)
- Molecular formula : C₁₁H₁₄O₂
- Key differences : Contains a double bond (but-3-en-1-ol) instead of an alkyne.
- Impact : The alkene moiety increases flexibility and reduces steric hindrance, enhancing participation in Diels-Alder reactions. However, the absence of the alkyne limits use in click chemistry .
4-(4-(Diphenylamino)phenyl)-2-methylbut-3-yn-2-ol (CAS: 247145-25-1)
- Molecular formula: C₂₃H₂₁NO
- Key differences: Incorporates a diphenylamino group, increasing molecular weight (327.42 g/mol) and logP (5.28).
- Impact: The diphenylamino group enhances conjugation and electron transport properties, making this compound suitable for optoelectronic materials. However, its bulky structure reduces solubility in polar solvents .
Key trends :
- Electron-donating groups (e.g., methoxy) enhance bioactivity and reduce side effects. For example, 4-methoxyphenyl-substituted thiazoles exhibit lower ulcer indices than chloro-substituted derivatives .
- Alkyne vs. alkene: Propargyl alcohols (alkynes) are more reactive in Sonogashira couplings, while alkenes are preferred in cycloadditions .
Key insights :
Biological Activity
4-(4-Methoxyphenyl)but-3-yn-2-ol is an organic compound characterized by its unique structure, which includes a butynyl chain with a hydroxyl group and a para-methoxy-substituted phenyl group. Its molecular formula is C12H14O2, classifying it as an alkynyl alcohol. Despite the limited documentation on its specific biological activities, compounds with similar structural features have shown significant pharmacological properties.
The presence of both the alkyne and alcohol functional groups in this compound contributes to its unique reactivity and potential applications in synthetic chemistry. The methoxy group may influence interactions with biological targets, suggesting potential roles in pathways related to inflammation or cancer.
Biological Activity Overview
While direct studies on the biological activity of this compound are sparse, related compounds have provided insights into possible effects:
- Anticancer Properties : Similar alkynyl compounds have been investigated for their antiproliferative effects against various cancer cell lines. For instance, propargyl derivatives have shown activity against lung cancer and other malignancies .
- Anti-inflammatory Effects : Compounds with methoxy substitutions often exhibit anti-inflammatory properties, potentially modulating pathways involved in inflammatory responses.
- Neuroprotective Effects : Some phenolic compounds, including those with methoxy groups, have been noted for neuroprotective activities, which may extend to derivatives like this compound .
Structure-Activity Relationship
The biological activity of alkynyl alcohols is often influenced by the positioning and nature of substituents on the aromatic ring. The para-methoxy group in this compound may enhance lipophilicity and alter receptor interactions compared to similar compounds lacking this substitution.
Compound | Structure Features | Unique Aspects |
---|---|---|
2-Methylbut-3-yn-2-ol | Contains a methyl group instead of a methoxy group | Lacks the para-methoxy substitution |
4-(Phenyl)but-3-yn-2-ol | Similar but lacks methoxy substitution | More hydrophobic due to lack of methoxy group |
3-(4-Methoxyphenyl)prop-2-yn-1-ol | Different substitution pattern | Varies in functional group positions |
Case Studies and Research Findings
- Antiproliferative Activity : Research on related propargyl derivatives has shown significant inhibition of cancer cell proliferation. For example, one study highlighted that certain propargyl derivatives had IC50 values indicating potent activity against specific cancer cell lines .
- Mechanisms of Action : Investigations into the mechanisms of action for similar compounds suggest that they may disrupt cellular processes such as sterol biosynthesis, leading to cytotoxic effects on targeted cells .
- Cytotoxicity Profiles : The selectivity index (SI) is crucial for determining the therapeutic potential of these compounds. Compounds with SI greater than 5 are often considered for further development due to their lower cytotoxicity towards normal cells compared to cancer cells .
Q & A
Q. Basic: How can the crystal structure of 4-(4-Methoxyphenyl)but-3-yn-2-ol be accurately determined using X-ray diffraction?
Methodological Answer:
The crystal structure can be resolved via single-crystal X-ray diffraction. Key steps include:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts.
- Structure Solution : Employ direct methods (e.g., SHELXS/SHELXD) for phase determination, leveraging Patterson or dual-space algorithms .
- Refinement : Iteratively refine atomic positions and displacement parameters using SHELXL. Apply restraints for disordered regions (e.g., methoxy groups) and validate with R-factor convergence (<5%) and Hirshfeld surface analysis .
Q. Basic: What synthetic routes are optimal for preparing this compound with high regioselectivity?
Methodological Answer:
A Sonogashira coupling-based strategy is effective:
Alkyne Precursor : React 4-iodoanisole with propargyl alcohol under Pd(PPh₃)₂Cl₂/CuI catalysis in THF/Et₃N (1:1) at 60°C for 12 hours.
Protection/Deprotection : Use TMS-protected intermediates (e.g., 1-((4-Methoxybenzyl)oxy)-4-(trimethylsilyl)but-3-yn-2-ol) to prevent side reactions, followed by TBAF-mediated deprotection .
Purification : Isolate via column chromatography (hexane/EtOAc 4:1) and confirm purity by GC-MS (>98%) .
Q. Advanced: How can computational methods resolve discrepancies between experimental NMR and X-ray data for this compound?
Methodological Answer:
Discrepancies (e.g., bond lengths/conformations) arise from dynamic effects in solution vs. solid-state rigidity. Mitigate via:
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level and compare with crystallographic data.
- NMR Shift Prediction : Use software (e.g., ACD/Labs or Gaussian) to simulate NMR spectra, accounting for solvent effects (DMSO-d₆ or CDCl₃).
- Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to detect conformational exchange broadening .
Q. Advanced: What strategies optimize the refinement of twinned or low-resolution crystal data for this compound?
Methodological Answer:
For twinned crystals:
- Twin Law Identification : Use PLATON or CELL_NOW to detect twin domains (e.g., rotational twinning).
- HKLF5 Format in SHELXL : Refine twin fractions iteratively while applying restraints to anisotropic displacement parameters (ADPs).
For low-resolution data (d > 1.0 Å): - Torsion Angle Restraints : Constrain aromatic rings and alkyne moieties to ideal geometries.
- Density Modification : Apply solvent flattening in programs like PHENIX to improve electron density maps .
Q. Basic: How should researchers characterize the stability of this compound under varying storage conditions?
Methodological Answer:
Conduct accelerated stability studies:
- Conditions : Store samples at 4°C (dark), 25°C/60% RH, and 40°C/75% RH for 1–6 months.
- Analytical Monitoring : Use HPLC-PDA (C18 column, MeCN/H₂O gradient) to track degradation products (e.g., oxidation of the alkyne or methoxy group).
- Kinetic Analysis : Apply Arrhenius modeling to predict shelf-life. Optimal storage: inert atmosphere (Ar) at –20°C in amber vials .
Q. Advanced: What mechanistic insights explain the compound’s reactivity in transition-metal-catalyzed cyclization reactions?
Methodological Answer:
The alkyne moiety acts as a linchpin for cyclization:
- Pd-Catalyzed Cycloaddition : The terminal alkyne undergoes oxidative coupling with aryl halides, forming a six-membered palladacycle intermediate.
- Kinetic Isotope Effect (KIE) Studies : Use deuterated analogs to probe rate-determining steps (e.g., C–H activation vs. reductive elimination).
- In Situ FTIR Monitoring : Track alkyne consumption and intermediate formation (e.g., vinylpalladium species) .
Q. Basic: What spectroscopic techniques are critical for confirming the identity of this compound?
Methodological Answer:
Combine multiple methods:
- FTIR : Confirm alkyne C≡C stretch (~2100–2260 cm⁻¹) and hydroxyl O–H stretch (~3200–3600 cm⁻¹).
- ¹³C NMR : Identify quaternary carbons (δ 80–100 ppm for sp-hybridized alkyne carbons).
- High-Resolution MS : Use ESI+ mode to verify molecular ion [M+H]⁺ (calc. for C₁₁H₁₂O₂: 176.0837) .
Q. Advanced: How can researchers address contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies may stem from impurity profiles or assay conditions:
- HPLC-PDA Purity Checks : Ensure >95% purity and quantify trace solvents (e.g., residual Pd).
- Dose-Response Reproducibility : Test activity in multiple cell lines (e.g., HEK293 vs. HeLa) under standardized O₂ levels (5% CO₂).
- Meta-Analysis : Compare data using platforms like PubChem BioAssay, filtering by assay type (e.g., IC₅₀ vs. EC₅₀) .
Properties
CAS No. |
111887-18-4 |
---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C11H12O2/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-9,12H,1-2H3 |
InChI Key |
SEPVVYYGLVIZMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC1=CC=C(C=C1)OC)O |
Origin of Product |
United States |
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